![molecular formula C8H15NO2 B13182432 3-Hydroxy-1-(propan-2-yl)piperidin-2-one](/img/structure/B13182432.png)
3-Hydroxy-1-(propan-2-yl)piperidin-2-one
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Overview
Description
3-Hydroxy-1-(propan-2-yl)piperidin-2-one is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(propan-2-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-piperidone with isopropyl alcohol in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-1-(propan-2-yl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-Hydroxy-1-(propan-2-yl)piperidin-2-one but without the hydroxyl and isopropyl groups.
Piperidone: Contains a carbonyl group instead of a hydroxyl group.
Hydroxypiperidine: Similar structure but may have different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group and the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
3-Hydroxy-1-(propan-2-yl)piperidin-2-one, also known as a piperidine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the modification of existing piperidine frameworks. Various synthetic routes have been explored, including the use of enantioselective hydrogenation and functional group transformations to yield compounds with enhanced biological profiles. For instance, modifications to the piperidine core have been shown to impact the compound's pharmacological properties significantly .
Antimicrobial and Antituberculosis Activity
One of the notable biological activities of piperidine derivatives, including this compound, is their potential as antimicrobial agents. Research has demonstrated that certain piperidinol derivatives exhibit promising anti-tuberculosis activity. For instance, a study identified a structurally similar compound with an MIC (Minimum Inhibitory Concentration) of 1.5 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship indicated that specific substitutions on the piperidine ring could enhance activity while minimizing side effects.
Anticancer Properties
Piperidine derivatives have also been explored for their anticancer properties. A series of compounds derived from modifications of piperidine structures showed significant antiproliferative activity against various cancer cell lines, including HeLa cells. For example, one study reported IC50 values ranging from 0.69 μM to 11 μM for synthesized compounds compared to doxorubicin, a standard chemotherapy drug . These findings suggest that structural modifications can lead to potent anticancer agents.
The mechanisms underlying the biological activities of this compound involve interactions with various biological targets. Some studies suggest that these compounds may act as inhibitors of heat shock proteins (HSPs), which are crucial in cancer cell survival and proliferation . Additionally, certain derivatives have shown potential as inhibitors of enzymes involved in disease processes, such as monoamine oxidase B and cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the piperidine ring significantly affect potency and selectivity against target pathogens or cancer cells.
Substituent Type | Effect on Activity |
---|---|
Hydroxyl Group | Enhances solubility and bioactivity |
Alkyl Chains | Modulate lipophilicity and receptor binding |
Aromatic Rings | Increase interaction with specific targets |
Case Studies
Several case studies illustrate the efficacy of piperidine derivatives:
- Antituberculosis Screening : A compound structurally related to this compound was screened for anti-tuberculosis activity and demonstrated significant efficacy with an MIC value indicating strong potential for further development .
- Cancer Cell Line Testing : In vitro studies on modified piperidines showed improved cytotoxicity against HeLa cells, suggesting that further structural optimization could yield more effective anticancer agents .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-hydroxy-1-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(10)8(9)11/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
KZBIPLDDOUBOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1=O)O |
Origin of Product |
United States |
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